Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups such as methoxy, fluorophenoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 4-fluorophenol and formaldehyde under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, converting it to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl-substituted tetrahydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenoxy group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 4-hydroxy-3,5-dimethoxybenzoate: This compound shares the methoxy and carboxylate functional groups but lacks the tetrahydropyrimidine ring and fluorophenoxy group.
4-[(4-fluorophenoxy)methyl]piperidine hydrochloride: This compound contains the fluorophenoxy group but has a piperidine ring instead of a tetrahydropyrimidine ring.
Uniqueness: Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity. The presence of the fluorophenoxy group enhances its potential as a pharmacophore, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H21FN2O6 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21FN2O6/c1-27-16-9-4-12(10-17(16)28-2)19-18(20(25)29-3)15(23-21(26)24-19)11-30-14-7-5-13(22)6-8-14/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
InChI Key |
PSKGEIWTXROOHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)COC3=CC=C(C=C3)F)C(=O)OC)OC |
Origin of Product |
United States |
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